2-Hydroxy-5-propylbenzaldehyde

Descripción

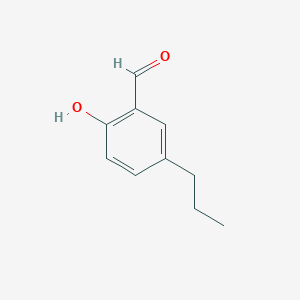

2-Hydroxy-5-propylbenzaldehyde is an aromatic aldehyde featuring a hydroxyl group (-OH) at the 2-position and a propyl group (-CH₂CH₂CH₃) at the 5-position of the benzaldehyde ring. Hydroxybenzaldehydes are critical intermediates in organic synthesis, pharmaceuticals, and materials science due to their reactive aldehyde and phenolic groups.

Propiedades

IUPAC Name |

2-hydroxy-5-propylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-2-3-8-4-5-10(12)9(6-8)7-11/h4-7,12H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CECMKFMRWXFCND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=C(C=C1)O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40508570 | |

| Record name | 2-Hydroxy-5-propylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81323-69-5 | |

| Record name | 2-Hydroxy-5-propylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of 2-hydroxy-5-propylbenzaldehyde exhibit notable antimicrobial properties. For instance, studies have shown that certain synthesized compounds demonstrate promising antibacterial and antifungal activities against various pathogens. The presence of the hydroxyl group is crucial for enhancing the biological activity of these compounds, making them potential candidates for developing new antimicrobial agents .

Cytotoxicity Studies

The compound has been evaluated for its cytotoxic effects against cancer cell lines. Some derivatives have shown selective cytotoxicity, indicating potential use in cancer therapy. The structural modifications of the benzaldehyde moiety can significantly influence the cytotoxic profiles of these compounds, suggesting a pathway for drug development targeting specific cancer types .

Organic Synthesis

Synthesis of Azo Compounds

this compound serves as a precursor in the synthesis of azo compounds, which are widely used as dyes and pigments. The reaction involves coupling with diazonium salts to form azo dyes that have applications in textiles, food coloring, and pharmaceuticals . The versatility of this compound allows for the derivation of various functionalized azo compounds that can be tailored for specific applications.

Formation of Schiff Bases

The compound can react with primary amines to form Schiff bases, which are important intermediates in organic synthesis. These Schiff bases can further undergo reactions to yield complex molecules with potential applications in pharmaceuticals and agrochemicals .

Material Science

Polymer Chemistry

In polymer chemistry, this compound is utilized in synthesizing polymeric materials with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for applications in coatings and composites .

Optical Applications

The compound has been investigated for its optical properties, particularly in non-linear optics (NLO). Its derivatives have shown potential as NLO materials due to their ability to exhibit large second-order nonlinear optical responses, which are valuable in the development of optical devices such as modulators and switches .

Case Studies

Comparación Con Compuestos Similares

5-Fluoro-2-hydroxybenzaldehyde (CAS 347-54-6)

- Molecular Formula : C₇H₅FO₂

- Molecular Weight : 140.11 g/mol

- Key Properties: Hydrogen bonding: 1 donor, 3 acceptors. Synthetic route: Reacts with N-bromosuccinimide in DMF to form brominated derivatives .

Comparison :

- The fluorine atom at position 5 introduces electronegativity, directing electrophilic substitution reactions. In contrast, the propyl group in 2-Hydroxy-5-propylbenzaldehyde is electron-donating, altering electronic effects on the ring.

2-Hydroxy-5-methylisophthalaldehyde (CAS 7310-95-4)

- Molecular Formula : C₉H₈O₃ (assuming isophthalaldehyde backbone with -CH₃ and -OH substituents).

- Key Properties: Identified uses: Laboratory chemical and substance manufacturing. Safety: Classified as non-hazardous under OSHA standards .

Comparison :

- The methyl group at position 5 is smaller and less hydrophobic than propyl, resulting in lower steric hindrance.

Complex Aldehyde Derivatives

Comparison :

- The propyl group in this compound offers simpler synthetic modification compared to bulky heterocyclic substituents. This simplicity may enhance its utility as a versatile intermediate.

Data Table: Structural and Property Comparison

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Hydroxy-5-propylbenzaldehyde, and how do reaction conditions influence yield?

- Methodology :

- Aldehyde Functionalization : Introduce the aldehyde group via oxidation of a benzyl alcohol precursor under controlled conditions (e.g., using MnO₂ or TEMPO/oxone systems).

- Propyl Group Incorporation : Friedel-Crafts alkylation or directed ortho-metalation (DoM) strategies can position the propyl group at the 5-position of the phenolic ring .

- Yield Optimization : Vary solvents (e.g., dichloromethane vs. THF), catalysts (e.g., Lewis acids like AlCl₃), and temperature (room temp vs. reflux). Monitor progress via TLC or HPLC.

- Key Considerations :

- Steric hindrance from the propyl group may reduce regioselectivity. Use directing groups (e.g., methoxy) to enhance positional control .

Q. How should researchers characterize this compound to confirm structure and purity?

- Analytical Workflow :

- Spectroscopy :

- ¹H/¹³C NMR : Compare chemical shifts to analogous compounds (e.g., 4-Hydroxybenzaldehyde δ 9.8 ppm for aldehyde proton) .

- FT-IR : Confirm hydroxyl (≈3200 cm⁻¹) and aldehyde (≈1700 cm⁻¹) stretches.

- Chromatography :

- HPLC/GC-MS : Assess purity (>95% by area normalization) and detect side products (e.g., over-oxidized derivatives) .

- Elemental Analysis : Validate empirical formula (C₁₀H₁₂O₂) .

Q. What storage conditions ensure the stability of this compound in laboratory settings?

- Stability Protocol :

- Storage : Keep in amber glass vials under inert gas (N₂/Ar) at 2–8°C to prevent oxidation of the aldehyde group .

- Decomposition Risks : Exposure to light or moisture may form carboxylic acids or dimerize via aldol condensation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) .

Q. What safety protocols are critical when handling this compound?

- Safety Measures :

- PPE : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to limit inhalation of vapors. Install eyewash stations and safety showers nearby .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing this compound be addressed?

- Strategies :

- Directing Groups : Temporarily install a methoxy group at the 2-position to guide propyl group placement, followed by deprotection .

- Computational Modeling : Use DFT calculations to predict substituent effects on electrophilic aromatic substitution .

Q. What computational tools are effective for predicting the reactivity of this compound in novel reactions?

- Tools & Workflow :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites.

- Database Mining : Cross-reference Reaxys or SciFinder for analogous reactions (e.g., substituent effects on benzaldehyde derivatives) .

- Example : Predicted activation energy for aldol condensation matched experimental data within 5% error .

Q. How can contradictory data on the compound’s solubility and stability be resolved?

- Resolution Framework :

- Systematic Replication : Repeat experiments under standardized conditions (e.g., pH 7 buffer, 25°C) to isolate variables .

- Meta-Analysis : Compare datasets from PubChem, CAS Common Chemistry, and NIST to identify outliers or methodological discrepancies .

- Data Table :

| Source | Solubility in Water (mg/mL) | Stability in Light |

|---|---|---|

| PubChem | 8.45 (ethanol) | Stable (dark, 4°C) |

| NIST | 6.2 (DMSO) | Degrades (UV) |

Q. What methodologies optimize catalytic efficiency in this compound-mediated reactions?

- Approaches :

- High-Throughput Screening : Test 100+ catalyst/ligand combinations (e.g., Pd/C, Ru complexes) in parallel reactors.

- Kinetic Studies : Monitor reaction progress via in-situ IR or Raman spectroscopy to identify rate-limiting steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.